6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride
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Overview
Description
6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride is a chemical compound belonging to the class of dihydropyrimidinones This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of a carbonyl chloride group at position 5 and a methyl group at position 6 further defines its chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride typically involves the chlorination of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. This reaction is often carried out using reagents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the formation of the desired carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.
Common Reagents and Conditions:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Amines, Alcohols, Thiols: Used for substitution reactions.
Aqueous Bases: Used for hydrolysis reactions.
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions.
6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The compound may interact with molecular targets such as enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Lacks the carbonyl chloride group but shares the core pyrimidine structure.
2-Thioxopyrimidines: Contain a sulfur atom in place of the oxygen atom at position 2, exhibiting different reactivity and biological activities.
Triazole-Pyrimidine Hybrids: Combine pyrimidine and triazole rings, showing unique pharmacological properties
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-4(5(7)10)2-8-6(11)9-3/h2H,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVWLQDOGNVPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC(=O)N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664592 |
Source
|
Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583883-61-8 |
Source
|
Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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